molecular formula C11H10O3 B12970181 4-Phenyl-4-vinyl-1,3-dioxolan-2-one

4-Phenyl-4-vinyl-1,3-dioxolan-2-one

Cat. No.: B12970181
M. Wt: 190.19 g/mol
InChI Key: SIAFVTNLYHWYRG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyl-4-vinyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of acrolein with sulfur ylide and carbon dioxide. This method utilizes a ruthenium-catalyzed transfer hydrogenation in the presence of 2-propanol to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4-vinyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using appropriate reducing agents to yield reduced forms of the compound.

    Substitution: The phenyl and vinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-Phenyl-4-vinyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The phenyl and vinyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical behavior and properties .

Comparison with Similar Compounds

Similar Compounds

    4-Vinyl-1,3-dioxolan-2-one: This compound is similar in structure but lacks the phenyl group.

    4-Phenyl-1,3-dioxolan-2-one: This compound is similar but does not have the vinyl group.

Uniqueness

4-Phenyl-4-vinyl-1,3-dioxolan-2-one is unique due to the presence of both phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-ethenyl-4-phenyl-1,3-dioxolan-2-one

InChI

InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

SIAFVTNLYHWYRG-UHFFFAOYSA-N

Canonical SMILES

C=CC1(COC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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